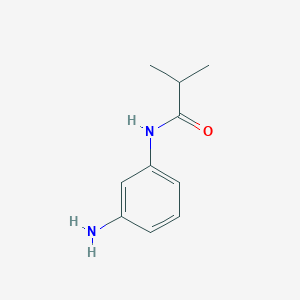

N-(3-aminophenyl)-2-methylpropanamide

Description

N-(3-Aminophenyl)-2-methylpropanamide is a substituted amide characterized by a 3-aminophenyl group linked to a 2-methylpropanamide moiety. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.24 g/mol (CAS: Not explicitly provided in evidence) .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUYNXLUELAHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359369 | |

| Record name | N-(3-aminophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213831-00-6 | |

| Record name | N-(3-aminophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-methylpropanamide typically involves the reaction of 3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent like iron powder or catalytic hydrogenation.

Reaction Steps:

Nitration: 3-nitroaniline is reacted with 2-methylpropanoyl chloride in the presence of pyridine to form N-(3-nitrophenyl)-2-methylpropanamide.

Reduction: The nitro group is reduced to an amino group using iron powder in acidic conditions or catalytic hydrogenation to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or iron powder in acidic conditions.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-aminophenyl)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N-(3-aminophenyl)-2-methylpropanamide, highlighting differences in substituents and their implications:

Key Observations:

- Amino vs. Chloro/Methoxy Groups: The 3-aminophenyl group in the target compound provides nucleophilic reactivity, enabling conjugation or further functionalization. In contrast, chloro (e.g., ) or methoxy (e.g., ) substituents alter electronic properties, affecting solubility and binding affinity in biological systems.

- Branched vs.

Biological Activity

N-(3-Aminophenyl)-2-methylpropanamide, a compound with the molecular formula , has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of aniline, characterized by an amino group at the meta position relative to the amide group. Its structural features enable various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A comparative study showed that similar compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound may also possess similar properties.

- Example Study: In vitro tests revealed that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects.

Anticancer Potential

The compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study: A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds structurally similar to this compound displayed IC50 values indicating strong inhibition of COX-2 and LOX .

- Reactive Oxygen Species (ROS) Modulation: The compound's ability to modulate ROS levels may contribute to its protective effects against oxidative stress-related diseases.

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | 5.0 (bacterial) |

| Similar Compound 1 | COX-2 Inhibition | 6.0 |

| Similar Compound 2 | LOX Inhibition | 8.5 |

| Similar Compound 3 | Anticancer (cell line) | 10.0 |

This table summarizes key findings from various studies highlighting the biological activities associated with this compound and related compounds.

Applications in Medicine and Industry

This compound is being explored for multiple applications:

- Pharmaceutical Development: Due to its promising antimicrobial and anticancer activities, it is considered a candidate for drug development targeting infections and tumors.

- Chemical Synthesis: The compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.